molecular formula C11H13N3 B1270713 1-(3-methylbenzyl)-1H-pyrazol-3-amine CAS No. 955962-44-4

1-(3-methylbenzyl)-1H-pyrazol-3-amine

Cat. No. B1270713
M. Wt: 187.24 g/mol
InChI Key: SIBWFPZUZFRWBH-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-1H-pyrazol-3-amine is an organic compound belonging to the class of pyrazoles. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. The compound was first synthesized in the early 1960s and has since been used for a variety of applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Scientific Research Applications

1. Synthesis and Characterization

  • Synthesis Techniques : This compound has been synthesized using various techniques, including a one-pot two-step synthesis method for efficient production (Becerra et al., 2021).
  • Characterization Methods : The synthesized compounds are often characterized using techniques like FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis to confirm their structure and properties (Becerra et al., 2021).

2. Biological and Chemical Properties

  • Antimicrobial Properties : Pyrazole derivatives, including similar structures to 1-(3-methylbenzyl)-1H-pyrazol-3-amine, have been studied for their antimicrobial properties, showing potential as antibacterial and antifungal agents (Raju et al., 2010).
  • Structural Analyses : The molecular structures of these compounds have been analyzed, revealing important geometric parameters that correlate with their biological activities, such as angles and planes formed by the aminomethyl chain and aromatic ring (Titi et al., 2020).
  • Use in Complex Formation : Such compounds have been utilized in forming complexes with metals like Cobalt (II), influencing the geometry and coordination of these complexes, which could have implications in catalysis and other applications (Choi et al., 2015).

3. Role in Chemical Synthesis

  • Intermediate in Heterocyclic Compound Synthesis : Pyrazole derivatives serve as intermediates in synthesizing a variety of heterocyclic compounds, contributing to diverse chemical reactions and formations (Han et al., 2009).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-3-2-4-10(7-9)8-14-6-5-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBWFPZUZFRWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363676
Record name 1-(3-methylbenzyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811447
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-methylbenzyl)-1H-pyrazol-3-amine

CAS RN

955962-44-4
Record name 1-(3-methylbenzyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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